6-Methyl-9H-purine hydrochloride
CAS No.:
Cat. No.: VC15993069
Molecular Formula: C6H7ClN4
Molecular Weight: 170.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7ClN4 |
|---|---|
| Molecular Weight | 170.60 g/mol |
| IUPAC Name | 6-methyl-7H-purine;hydrochloride |
| Standard InChI | InChI=1S/C6H6N4.ClH/c1-4-5-6(9-2-7-4)10-3-8-5;/h2-3H,1H3,(H,7,8,9,10);1H |
| Standard InChI Key | WUMMEKYGCJBKJV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=NC=N1)N=CN2.Cl |
Introduction
Structural and Chemical Characteristics of 6-Methyl-9H-Purine Hydrochloride
Molecular Architecture
The compound consists of a purine core—a bicyclic system with fused pyrimidine and imidazole rings—substituted at the 6-position with a methyl group and protonated at the 9-position to form a hydrochloride salt (Figure 1). This protonation enhances water solubility, a property critical for bioavailability in pharmacological applications .
Figure 1: Proposed structure of 6-methyl-9H-purine hydrochloride.
(Note: Structural analog data from suggest purine derivatives exhibit planar geometries with substituents influencing electron distribution.)
Spectroscopic Properties
While direct spectral data for 6-methyl-9H-purine hydrochloride are unavailable, analogs provide benchmarks:
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H NMR: Methyl groups in position 6 typically resonate at δ 2.6–2.8 ppm (e.g., 8-methyl-9H-purine derivatives show δ 2.69–2.76 for C8-CH) .
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C NMR: Purine carbons adjacent to methyl groups appear at 14–20 ppm for aliphatic carbons and 140–160 ppm for aromatic systems .
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Mass Spectrometry: Molecular ion peaks for methylpurines are observed at m/z 150–350, with hydrochloride adducts increasing mass by 36.46 g/mol .
Synthetic Methodologies
Halogenation and Cross-Coupling Strategies
The synthesis of 6-substituted purines often begins with 6-chloropurine intermediates. Patent CN101469012B outlines a generalized approach:
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Protection: Sugar moieties (e.g., β-D-ribose) are protected using benzyl or dichlorobenzyl groups.
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Buchwald-Hartwig Amination: Introduces amino groups at position 2 under palladium catalysis.
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Suzuki-Miyaura Coupling: Attaches aryl or methyl groups at position 6 using boronic acids (e.g., methylboronic acid for 6-methyl substitution) .
Critical Reaction Parameters:
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Temperature: −30°C to 80°C, optimized to prevent decomposition .
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Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) for polar intermediates .
Physicochemical Properties
Solubility and Stability
Hydrochloride salts of purines exhibit enhanced aqueous solubility (>50 mg/mL) compared to free bases. Stability studies on analog 6-(5-fluoro-2-methoxyphenyl)-8-methyl-9H-purine show:
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pH Stability: Stable in HCl (pH 1–3) but hydrolyzes above pH 7 .
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Thermal Degradation: Decomposition onset at 180°C (DSC data) .
Table 1: Comparative Properties of Purine Derivatives
Biological and Pharmacological Relevance
Antiviral Activity
Patent CN101469012B highlights 6-methoxy-9H-purine derivatives as hepatitis B virus (HBV) replication inhibitors. Structural similarities suggest 6-methyl variants may share this activity through:
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Nucleoside Mimicry: Interfering with viral RNA polymerase.
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Protein Binding: Modulation of viral capsid assembly.
Industrial and Research Applications
Drug Intermediate Synthesis
6-Methyl-9H-purine hydrochloride serves as a precursor for:
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Anticancer Agents: Functionalization at N9 enables conjugation with targeting moieties .
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Antimetabolites: Structural analogs disrupt purine metabolism in rapidly dividing cells .
Analytical Reference Standards
High-purity batches (≥98% by HPLC) are used in:
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